2-[4-(Cyclopropylmethoxy)phenyl]ethanol
Description
2-[4-(Cyclopropylmethoxy)phenyl]ethanol is a synthetic organic compound featuring a phenyl ring substituted with a cyclopropylmethoxy group at the para position and an ethanol moiety at the adjacent carbon. This structure combines a lipophilic cyclopropylmethoxy group with a polar ethanol group, making it a versatile intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16O2/c13-8-7-10-3-5-12(6-4-10)14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2 |
InChI Key |
UFBBKWHTTLMTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-(4-Benzyloxy)phenyl Ethanol
One of the key synthetic routes begins with 2-(4-benzyloxy)phenyl ethanol as the starting material. This compound undergoes alkylation with cyclopropylmethyl bromide in the presence of a base and a polar aprotic solvent:
- Base: Metal hydroxides such as sodium hydroxide, potassium hydroxide, calcium hydroxide, or lithium hydroxide are used, with potassium hydroxide being preferred for optimal yield.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N-methylpyrrolidine are employed. Among these, dimethyl sulfoxide is the most preferred solvent.
The reaction yields 1-[(benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene (Formula IV) as an intermediate.
Debenzylation to Obtain 4-[2-(Cyclopropylmethoxy)ethyl]phenol
The alkylated intermediate is then debenzylated using:
This step produces 4-[2-(cyclopropylmethoxy)ethyl]phenol (Formula X), which is the direct precursor to the target compound.
Epoxide Formation via Reaction with Epihalohydrin
The phenol intermediate undergoes reaction with an epihalohydrin (such as epichlorohydrin), in the presence of a mild base and a polar protic solvent:
- Epihalohydrin: Epichlorohydrin is preferred, although epibromohydrin or epiiodohydrin can also be used.
- Base: Mild bases including metal carbonates (sodium carbonate, potassium carbonate, lithium carbonate, cesium carbonate) or metal alkoxides. Potassium carbonate is the most preferred.
- Solvent: C1-C4 linear, cyclic, or branched alcohols such as methanol, ethanol, propanol, isopropyl alcohol, cyclopropanol, butanol, and sec-butanol. Isopropyl alcohol is preferred.
- Temperature: The reaction is conducted between 40°C and 90°C, with the optimal range being 81°C to 85°C.
This step yields 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane (Formula V).
Conversion to this compound
The epoxide intermediate can be further reacted with nucleophiles such as isopropyl amine to form derivatives like betaxolol. However, for the preparation of This compound , the epoxide ring can be opened under controlled conditions to yield the desired ethanol derivative.
Alternative Synthetic Route via Direct Alkylation of 4-(2-Hydroxyethyl)phenol
An alternative approach involves direct alkylation of 4-(2-hydroxyethyl)phenol with (bromomethyl)cyclopropane in the presence of a strong base such as potassium tert-butoxide in dimethyl sulfoxide at 50°C. This method produces 4-(2-(cyclopropylmethoxy)ethyl)phenol with approximately 31% yield after purification by flash chromatography.
- This method generates some by-products due to the unprotected phenoxy group, which may undergo side reactions.
- Purification is essential to obtain the compound with high purity (~95%).
Summary Table of Preparation Methods
Research Findings and Notes
- The alkylation step using cyclopropylmethyl bromide is sensitive to the choice of base and solvent, with potassium hydroxide and dimethyl sulfoxide providing the best results in terms of yield and purity.
- Debenzylation using palladium on carbon under mild conditions efficiently removes the benzyl protecting group without affecting the cyclopropylmethoxy moiety.
- The epoxide formation with epichlorohydrin is optimized at temperatures between 81°C and 85°C in isopropyl alcohol to maximize yield.
- Alternative alkylation using potassium tert-butoxide can lead to side reactions due to unprotected phenolic hydroxyl groups, which require careful purification.
- The synthetic routes described are reproducible and scalable for pharmaceutical applications, as demonstrated in patent literature and peer-reviewed studies.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropylmethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[4-(Cyclopropylmethoxy)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropylmethoxy)phenyl]ethanol is primarily related to its role as an intermediate in the synthesis of betaxolol. Betaxolol exerts its effects by selectively blocking beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. This compound also has applications in the treatment of glaucoma by reducing intraocular pressure .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, their functional groups, and applications:
Key Structural Differences:
- Substituent Effects: Replacing benzyloxy (in 2-(4-benzyloxyphenyl)ethanol) with cyclopropylmethoxy enhances metabolic stability due to the cyclopropane ring’s resistance to oxidative degradation .
- Functional Group Impact: The phenol group in 4-[2-(cyclopropylmethoxy)ethyl]phenol vs. the ethanol group in the target compound alters hydrogen-bonding capacity, influencing solubility (phenol: ~1.5 g/L in water; ethanol derivatives: >10 g/L) .
Comparison with Analog Syntheses:
- Diethyl 4-(cyclopropylmethoxy)benzylphosphonate (23) : Requires heating with triethyl phosphite (130°C, 22 hours), highlighting the stability of the cyclopropylmethoxy group under harsh conditions .
- BAY 60-6583 : Synthesized via multi-step coupling reactions, emphasizing the compatibility of cyclopropylmethoxy groups with complex heterocyclic systems .
Pharmacological and Industrial Relevance
- Anti-Inflammatory Agents: Ester derivatives of this compound analogs show PDE4 inhibitory activity (IC50: 10–50 nM), critical for treating respiratory diseases .
- Beta-Blocker Synthesis : As a Betaxolol intermediate, its cyclopropylmethoxy group improves receptor binding compared to bulkier substituents .
- Safety Profile: Analogs like 4-[2-(cyclopropylmethoxy)ethyl]phenol require stringent handling (gloves, ventilation) due to phenol toxicity, whereas ethanol derivatives are less hazardous .
Q & A
Q. What are the common synthetic routes for 2-[4-(cyclopropylmethoxy)phenyl]ethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A primary synthesis route involves nucleophilic substitution of 4-hydroxybenzaldehyde derivatives with cyclopropylmethanol. For example, 2-chloro-4-hydroxybenzaldehyde can react with cyclopropylmethanol under reflux with potassium carbonate as a base, achieving yields of ~60–75% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reflux at 80–100°C minimizes side reactions.
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide improve substitution efficiency .
Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm and ethanol protons at δ 3.6–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity; mobile phases of acetonitrile/water (70:30) are optimal .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 222.67 for CHO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer : SAR studies should focus on modifying the cyclopropylmethoxy and ethanol groups:
- Cyclopropyl ring substitution : Replace cyclopropane with larger rings (e.g., cyclobutyl) to assess steric effects on receptor binding .
- Ethanol chain elongation : Introduce methyl or ethyl groups to the ethanol moiety to evaluate hydrophobicity impacts on membrane permeability .
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) or receptor binding studies (e.g., G-protein-coupled receptors) using radioligand displacement .
Q. What strategies mitigate metabolic instability of the cyclopropylmethoxy group in in vivo studies?
- Methodological Answer : The cyclopropylmethoxy group is prone to oxidative metabolism. Mitigation approaches include:
- Deuterium labeling : Replace hydrogen atoms in the cyclopropane ring with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask the ethanol group as an ester or phosphate to enhance stability until target tissue activation .
- Co-administration with inhibitors : Use CYP450 inhibitors like ketoconazole in pharmacokinetic studies to prolong half-life .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
